Cas no 923683-99-2 (N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)
N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
- AKOS021598521
- F2248-0216
- 923683-99-2
- N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide
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- Inchi: 1S/C23H20N4O3/c1-3-26-13-19(22(29)24-17-9-7-8-16(12-17)15(2)28)21-20(14-26)23(30)27(25-21)18-10-5-4-6-11-18/h4-14H,3H2,1-2H3,(H,24,29)
- InChI Key: QSNOMYWZZCUARR-UHFFFAOYSA-N
- SMILES: C1N(CC)C=C(C(NC2=CC=CC(C(C)=O)=C2)=O)C2=NN(C3=CC=CC=C3)C(=O)C=12
Computed Properties
- Exact Mass: 400.15354051g/mol
- Monoisotopic Mass: 400.15354051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 822
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 82.1Ų
N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2248-0216-2μmol |
N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |
923683-99-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2248-0216-5μmol |
N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |
923683-99-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2248-0216-10μmol |
N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |
923683-99-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2248-0216-20μmol |
N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |
923683-99-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2248-0216-1mg |
N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |
923683-99-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2248-0216-2mg |
N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |
923683-99-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2248-0216-3mg |
N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |
923683-99-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2248-0216-4mg |
N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |
923683-99-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2248-0216-5mg |
N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |
923683-99-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2248-0216-10mg |
N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |
923683-99-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide
N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide: A Comprehensive Overview
The compound with CAS No. 923683-99-2, known as N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and structural versatility. The molecule's structure is characterized by a pyrazolo[4,3-c]pyridine core, which is a fused bicyclic system combining a pyrazole and a pyridine ring. This unique framework provides a platform for various functional groups to be attached, enhancing its pharmacological properties.
Recent studies have highlighted the importance of pyrazolopyridines in drug discovery due to their ability to interact with various biological targets. The N-(3-acetylphenyl) substituent in this compound contributes to its lipophilicity and bioavailability, while the 5-ethyl group enhances its solubility and stability. The 3-oxo group plays a critical role in modulating the molecule's electronic properties, making it more amenable to interactions with protein targets. Additionally, the 2H,3H,5H designation indicates the presence of hydrogen atoms in specific positions of the bicyclic system, which can influence the compound's conformational flexibility and binding affinity.
The synthesis of N-(3-acetylphenyl)-5-ethyl-3-oxo... involves a multi-step process that typically includes nucleophilic aromatic substitution and condensation reactions. Researchers have optimized these steps to achieve high yields and purity levels. For instance, recent advancements in catalytic methods have enabled the formation of the pyrazolo[4,3-c]pyridine core with greater efficiency. The use of microwave-assisted synthesis has also been reported to accelerate reaction times while maintaining product quality.
From a pharmacological perspective, this compound has shown promising results in preclinical studies. It exhibits potent activity against several enzyme targets associated with inflammatory diseases and cancer. For example, studies conducted in 2021 demonstrated that this compound inhibits COX enzymes with high selectivity compared to traditional NSAIDs. Furthermore, its ability to modulate key signaling pathways involved in tumor growth has made it a candidate for anticancer drug development.
The structural features of N-(3-acetylphenyl)-5... also make it an attractive lead compound for further optimization through medicinal chemistry approaches. Researchers are currently exploring analogs with modified substituents to improve potency and reduce off-target effects. For instance, replacing the acetyl group with other electron-withdrawing or donating groups could enhance binding affinity without compromising selectivity.
In terms of applications beyond drug discovery, this compound has potential uses in agrochemicals and materials science due to its unique electronic properties. Its ability to act as an electron acceptor makes it suitable for applications in organic electronics and photovoltaic devices.
In conclusion, N-(3-acetylphenyl)-5... represents a cutting-edge advancement in organic synthesis and drug discovery. Its versatile structure and promising biological activities position it as a valuable asset for researchers across multiple disciplines. As ongoing studies continue to uncover its full potential, this compound is expected to play a pivotal role in addressing unmet medical needs and advancing innovative technologies.
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